3-Ethoxy-4-formyl-benzoic acid methyl ester
Overview
Description
3-Ethoxy-4-formyl-benzoic acid methyl ester is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 g/mol . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 3-ethoxy-4-formylbenzoate . The InChI code is 1S/C11H12O4/c1-3-15-10-6-8 (11 (13)14-2)4-5-9 (10)7-12/h4-7H,3H2,1-2H3 . The InChI key is UIOIPBDTRCVPNJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Ethoxy-4-formyl-benzoic acid methyl ester is a white to yellow solid . It has a molecular weight of 208.21 g/mol . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis Methods and Chemical Properties
- Research on the synthesis of related benzoic acid derivatives reveals advancements in chemical synthesis methods, such as the use of different catalysts and conditions to achieve high yields and purity of the products. For instance, the synthesis of 2-hydroxy-4-methyl benzoic acid through acetone and ethyl formate showcases the development of efficient synthetic routes for benzoic acid esters, which could be applicable to synthesizing "3-Ethoxy-4-formyl-benzoic acid methyl ester" (Che Qing-ming et al., 2006).
Crystal Structure and Material Science
- Studies on compounds such as "(Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate" have contributed to understanding the crystal structures and molecular conformations of similar esters. This knowledge is essential for applications in material science, where the physical properties of materials are closely related to their molecular structures (Liping Zhang et al., 2008).
Pharmacokinetics
- The pharmacokinetics of similar compounds, such as benzoic acid derivatives, have been studied in detail, providing insights into their absorption, distribution, metabolism, and excretion (ADME) in biological systems. This information is crucial for designing drugs and understanding their behavior in the body, which could be relevant for the application of "3-Ethoxy-4-formyl-benzoic acid methyl ester" in pharmaceutical research (Haoran Xu et al., 2020).
Antimicrobial Activity
- The isolation and characterization of phenolic compounds from various sources have demonstrated potential antimicrobial activities. Research in this area could suggest the use of "3-Ethoxy-4-formyl-benzoic acid methyl ester" in developing new antimicrobial agents or studying their mechanisms of action (H. Du et al., 2009).
Safety And Hazards
The safety information for this compound includes several hazard statements and precautionary statements . The hazard statements include H302, which indicates that the compound may be harmful if swallowed . Precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, and P501 . The compound is also associated with the signal word “Warning” and the pictogram of an exclamation mark .
properties
IUPAC Name |
methyl 3-ethoxy-4-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-10-6-8(11(13)14-2)4-5-9(10)7-12/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOIPBDTRCVPNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-formyl-benzoic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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